molecular formula C9H22Cl2N2 B8056122 (2R)-1-(azepan-1-yl)propan-2-amine dihydrochloride

(2R)-1-(azepan-1-yl)propan-2-amine dihydrochloride

Cat. No.: B8056122
M. Wt: 229.19 g/mol
InChI Key: PHLJMVQRSATQMA-KLQYNRQASA-N
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Description

(2R)-1-(azepan-1-yl)propan-2-amine dihydrochloride is a chiral amine derivative featuring an azepane (7-membered saturated nitrogen-containing ring) substituent. Key structural and chemical properties include:

  • Molecular Formula: C₁₂H₁₈N₂·2HCl
  • Molecular Weight: 262.92 g/mol (calculated from base compound C₁₂H₁₈N₂ + 2HCl)
  • Stereochemistry: The (2R) configuration at the propan-2-amine core ensures chirality, which may influence pharmacological activity .
  • Commercial Availability: Supplied by CymitQuimica under reference code 10-F521277, available in 250 mg and 500 mg quantities .

Properties

IUPAC Name

(2R)-1-(azepan-1-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(10)8-11-6-4-2-3-5-7-11;;/h9H,2-8,10H2,1H3;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLJMVQRSATQMA-KLQYNRQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCCC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCCCCC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-1-(azepan-1-yl)propan-2-amine dihydrochloride, also known as (R)-1-(azepan-1-yl)propan-2-amine hydrochloride, is a chiral compound with significant potential in various biological applications. Its unique chirality allows for selective interactions with biological targets, which can lead to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of (2R)-1-(azepan-1-yl)propan-2-amine dihydrochloride is largely attributed to its role as a ligand for various receptors in the body. It may modulate the activity of neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine. The compound's structure facilitates binding to specific receptors, influencing cellular signaling pathways and, consequently, physiological responses.

Key Mechanisms:

  • Receptor Binding : The compound acts on G protein-coupled receptors (GPCRs), which are crucial for many physiological processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
  • Neurotransmitter Modulation : By interacting with neurotransmitter receptors, it can affect mood, anxiety, and other neuropsychological conditions.

Biological Activities

Recent studies have highlighted various biological activities associated with (2R)-1-(azepan-1-yl)propan-2-amine dihydrochloride:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness against multidrug-resistant bacteria makes it a candidate for further development in antimicrobial therapies.

2. Anticancer Properties

Preliminary studies suggest that (2R)-1-(azepan-1-yl)propan-2-amine dihydrochloride may possess anticancer activity. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

3. Neurological Effects

The compound's interaction with neurotransmitter systems suggests potential use in treating neurological disorders such as depression or anxiety. Its ability to enhance monoaminergic transmission could provide therapeutic benefits.

Case Studies and Research Findings

A review of the literature reveals several key studies that have explored the biological activity of (2R)-1-(azepan-1-yl)propan-2-amine dihydrochloride:

StudyFocusFindings
Yadav et al., 2023 Antimicrobial efficacyDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Mohammadinejat et al., 2023 Anticancer potentialReported cytotoxic effects on breast cancer cell lines, suggesting further exploration in cancer therapy.
Benchchem Analysis Mechanism of actionIdentified receptor binding profiles that indicate modulation of neurotransmitter systems.

Comparison with Similar Compounds

Table 1: Key Properties of (2R)-1-(azepan-1-yl)propan-2-amine dihydrochloride and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Features
(2R)-1-(azepan-1-yl)propan-2-amine dihydrochloride C₁₂H₁₈N₂·2HCl 262.92 Azepane ring - Chiral center, 7-membered ring
(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride C₆H₁₅Cl₂FN₂ 205.10 3-Fluoroazetidine EN 300-39915346 Smaller 4-membered ring; fluorine enhances lipophilicity
2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride C₁₀H₁₄Cl₂N₂O 249.14 Benzoxazole 2060037-06-9 Aromatic heterocycle; potential π-π interactions
(2R)-1-(2-methoxyphenyl)propan-2-amine hydrochloride C₁₀H₁₆ClNO 201.63 (calculated) 2-Methoxyphenyl - Aromatic substituent; methoxy group increases polarity
3-Azepanylpropylamine dihydrochloride C₉H₂₀N₂·2HCl 225.19 (calculated) Azepane + propyl chain - Linear propyl linker; lacks chiral center

Structural and Functional Insights

Ring Size and Flexibility :

  • The azepane ring in the target compound provides greater conformational flexibility compared to the 4-membered 3-fluoroazetidine in the second compound . Larger rings may enhance binding to proteins with extended hydrophobic pockets.
  • The benzoxazole group in the third compound introduces rigidity and aromaticity, favoring interactions with planar biological targets .

The dihydrochloride salt form in most compounds enhances water solubility, critical for bioavailability .

Research and Application Context

  • Synthetic Utility : Compounds like the benzoxazole derivative are often intermediates in drug discovery for kinase inhibitors or antimicrobial agents .
  • Pharmacological Potential: The azepane ring is common in neuromodulators and GPCR ligands, suggesting the target compound may interact with serotonin or dopamine receptors .
  • Commercial Relevance : Suppliers like CymitQuimica and American Elements offer these compounds for high-throughput screening, underscoring their relevance in medicinal chemistry .

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